molecular formula C8H6F4O4S B2370065 1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene CAS No. 2411264-92-9

1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene

Cat. No. B2370065
CAS RN: 2411264-92-9
M. Wt: 274.19
InChI Key: DMYQSIWSDFYXSG-UHFFFAOYSA-N
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Description

1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene, also known as FSTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FSTB is a highly reactive and versatile compound that can be used for the synthesis of various organic compounds.

Scientific Research Applications

Synthesis of Fluorinated Compounds

1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene is utilized in the synthesis of fluorinated compounds, which are of considerable interest due to their applications in polymers, blood substitutes, pharmaceuticals, and pesticides. For example, it can be involved in the formation of fluoroalkoxy benzenes through reactions with nucleophilic phenol derivatives (Gupton, Idoux, Colon, & Rampi, 1982).

Development of Proton Exchange Membranes

It contributes to the development of semi-crystalline poly (arylene ether) copolymers for proton exchange membranes, offering improved ion exchange capacity, mechanical stability, thermal stability, and oxidative stability. This has implications for efficient cell performance in applications like fuel cells (Kim, Park, & Lee, 2020).

PET Tracer Development

In the field of molecular imaging, specifically for positron emission tomography (PET), this compound is involved in synthesizing novel tracers like 18F-FESB. These tracers can be used for detecting and studying various physiological and pathological processes in the body (Kumar, Zheng, McQuarrie, Jhamandas, & Wiebe, 2005).

Friedel-Crafts Acylation Catalyst

1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene can also be used in the context of Friedel-Crafts acylation reactions, serving as a catalyst. This is particularly relevant in the formation of aromatic ketones, contributing significantly to organic synthesis processes (Desmurs, Labrouillere, Roux, Gaspard, Laporterie, & Dubac, 1997).

Groundwater Remediation

It plays a role in the heat-activated persulfate oxidation of perfluorinated compounds in groundwater, which is essential for environmental remediation efforts. This process involves the degradation of contaminants like PFOA and PFOS under suitable conditions for in-situ groundwater remediation (Park, Lee, Medina, Zull, & Waisner, 2016).

Sulfonation Reactions

This compound is used in sulfonation reactions of aromatic systems, contributing to the synthesis of various sulfur-containing organic compounds. These reactions are significant in the production of intermediates for pharmaceuticals and agrochemicals (Kamoshenkova & Boiko, 2010).

properties

IUPAC Name

1-fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O4S/c9-8(10,11)5-15-6-1-3-7(4-2-6)16-17(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYQSIWSDFYXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(F)(F)F)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene

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